An In-depth Technical Guide on the Spectroscopic Data of 5,6,7,8-Tetrafluorocoumarin
An In-depth Technical Guide on the Spectroscopic Data of 5,6,7,8-Tetrafluorocoumarin
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic data for 5,6,7,8-Tetrafluorocoumarin. Due to the limited availability of public experimental data for this specific molecule, this guide presents predicted spectroscopic values based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed, standardized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data are provided to facilitate the characterization of this compound in a laboratory setting. A logical workflow for the spectroscopic analysis of a newly synthesized compound is also presented.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 5,6,7,8-Tetrafluorocoumarin. These values are estimations derived from known data of analogous coumarin and fluoroaromatic compounds.
Table 1: Predicted NMR Spectroscopic Data for 5,6,7,8-Tetrafluorocoumarin
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |
| ¹H | ~ 6.4 | Doublet | JH-H = ~9.5 | H-3 |
| ¹H | ~ 7.8 | Doublet | JH-H = ~9.5 | H-4 |
| ¹³C | ~ 108 | Singlet | - | C-4a |
| ¹³C | ~ 117 | Singlet | - | C-3 |
| ¹³C | ~ 135-145 | Multiplet (due to C-F coupling) | - | C-5, C-6, C-7, C-8 |
| ¹³C | ~ 144 | Singlet | - | C-4 |
| ¹³C | ~ 148 | Singlet | - | C-8a |
| ¹³C | ~ 155 | Singlet | - | C-2 (Carbonyl) |
| ¹⁹F | ~ -140 to -160 | Multiplet | - | F-5, F-6, F-7, F-8 |
Table 2: Predicted Infrared (IR) Absorption Bands for 5,6,7,8-Tetrafluorocoumarin
| Frequency (cm⁻¹) | Intensity | Vibrational Mode |
| ~ 3100-3000 | Medium | C-H stretch (aromatic/vinylic) |
| ~ 1750-1730 | Strong | C=O stretch (lactone) |
| ~ 1620-1580 | Medium-Strong | C=C stretch (aromatic and pyrone ring) |
| ~ 1300-1000 | Strong | C-F stretch |
| ~ 1250-1100 | Strong | C-O stretch (ester) |
Table 3: Predicted UV-Visible Spectroscopic Data for 5,6,7,8-Tetrafluorocoumarin in Methanol
| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |
| ~ 280-320 | ~ 5,000-15,000 | π → π* |
Table 4: Predicted Mass Spectrometry Data for 5,6,7,8-Tetrafluorocoumarin
| m/z | Relative Intensity (%) | Assignment |
| ~ 234 | 100 | [M]⁺ (Molecular Ion) |
| ~ 206 | High | [M-CO]⁺ |
| ~ 178 | Medium | [M-2CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for 5,6,7,8-Tetrafluorocoumarin.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and the environment of the fluorine atoms.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).
Sample Preparation:
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Dissolve 5-10 mg of 5,6,7,8-Tetrafluorocoumarin in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
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Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR). For ¹⁹F NMR, an external standard like CFCl₃ can be used.
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Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
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¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
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¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary.
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¹⁹F NMR: Acquire the spectrum using a standard pulse sequence. Proton decoupling may be applied to simplify the spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
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Record a background spectrum of the empty ATR setup.
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Place a small amount of the solid 5,6,7,8-Tetrafluorocoumarin sample directly onto the ATR crystal.
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Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
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Collect the sample spectrum over a range of 4000-400 cm⁻¹.
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Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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The final spectrum is presented in terms of transmittance or absorbance.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the conjugated system of the molecule.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
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Prepare a stock solution of 5,6,7,8-Tetrafluorocoumarin in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).
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From the stock solution, prepare a dilute solution (e.g., 10⁻⁵ to 10⁻⁶ M) to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0).
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Use the same solvent as a blank reference.
Data Acquisition:
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Record the spectrum over a wavelength range of approximately 200-600 nm.
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The instrument will automatically subtract the blank spectrum from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) with an electron ionization (EI) source or a high-resolution mass spectrometer (e.g., Q-TOF).
Sample Preparation (for GC-MS):
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Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Data Acquisition:
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Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The GC will separate the compound from any impurities before it enters the mass spectrometer.
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The mass spectrometer will ionize the sample (typically with 70 eV for EI) and separate the resulting ions based on their mass-to-charge ratio (m/z).
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Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound such as 5,6,7,8-Tetrafluorocoumarin.
Caption: Workflow for the synthesis and spectroscopic characterization of 5,6,7,8-Tetrafluorocoumarin.
